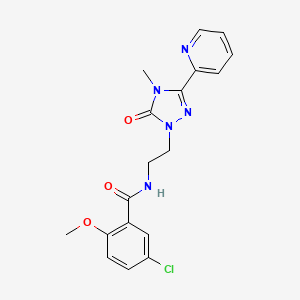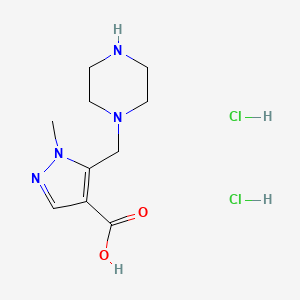
6-Phenylhexanoyl chloride
Übersicht
Beschreibung
6-Phenylhexanoyl chloride is an organic compound with the chemical formula C12H15ClO . It is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . It is commonly used in scientific research and industrial applications.
Synthesis Analysis
The synthesis of 6-Phenylhexanoyl chloride generally involves the reaction of 6-phenylhexanoic acid with an acidic chlorinating agent such as thionyl chloride . The resulting acyl chloride then reacts with hydrogen chloride to produce 6-Phenylhexanoyl chloride .Molecular Structure Analysis
The molecular structure of 6-Phenylhexanoyl chloride consists of a six-carbon chain (hexanoyl) with a phenyl group (a ring of six carbon atoms) attached to one end and a chloride group attached to the other .Physical And Chemical Properties Analysis
6-Phenylhexanoyl chloride is a colorless to light yellow liquid . It is soluble in polar organic solvents such as ether and methanol . The exact melting and boiling points are currently unknown due to lack of data .Wissenschaftliche Forschungsanwendungen
I have conducted a thorough search and here is a comprehensive analysis of the scientific research applications of “6-Phenylhexanoyl chloride”, focusing on several unique applications:
Pharmaceutical Research: Anxiolytic Compound Synthesis
“6-Phenylhexanoyl chloride” is used in the synthesis of GB-115, a potential selective anxiolytic compound. The synthesis process involves acylation of glycine under alkaline conditions and subsequent reactions to produce the final compound .
Analytical Chemistry: Physicochemical Property Analysis
The compound has been studied for its physicochemical properties, which are crucial for the development of analytical methods and quality control in pharmaceutical research .
Chemical Synthesis: Intermediate for Peptide Construction
It serves as an intermediate in the construction of peptides, particularly in the multi-step synthesis of substituted dipeptides .
Safety and Hazards
6-Phenylhexanoyl chloride may be irritating and corrosive to the skin and eyes . It is recommended to avoid direct contact and ensure good ventilation during use. Appropriate personal protective measures such as wearing protective eyewear, gloves, and clothing should be taken. In case of contact or inhalation, it is advised to rinse with plenty of water and seek medical assistance if necessary .
Eigenschaften
IUPAC Name |
6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCDJBMOYTZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)



![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)
![N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2929246.png)



![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)